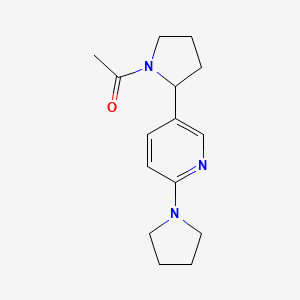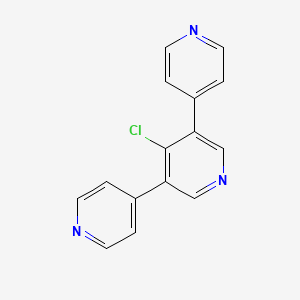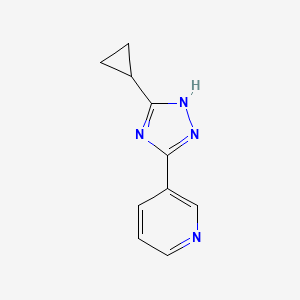
Methyl 2-(2-bromophenyl)pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-bromophenyl)pyrimidine-5-carboxylate is a chemical compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds, characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3 This specific compound features a bromophenyl group at the 2-position and a carboxylate ester group at the 5-position of the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-bromophenyl)pyrimidine-5-carboxylate typically involves the reaction of 2-bromobenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization and esterification steps. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2-bromophenyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Suzuki-Miyaura Coupling: The bromophenyl group can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify the functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents (e.g., DMF) at elevated temperatures.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Suzuki-Miyaura Coupling: Biaryl compounds with diverse substituents.
Oxidation and Reduction: Modified pyrimidine derivatives with altered oxidation states.
Applications De Recherche Scientifique
Methyl 2-(2-bromophenyl)pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antiviral, anticancer, and anti-inflammatory compounds.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Biology: The compound is used in the design of probes for studying biological pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of Methyl 2-(2-bromophenyl)pyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and blocking their activity.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.
The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and transcription factors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate
- Ethyl 2-chloro-4-(4-substituted phenyl)-6-methylpyrimidine-5-carboxylate
- 2-Bromo-5-methylpyridine
Uniqueness
Methyl 2-(2-bromophenyl)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromophenyl group allows for versatile modifications through cross-coupling reactions, while the pyrimidine core provides a scaffold for various pharmacological activities.
Propriétés
Numéro CAS |
1263062-29-8 |
|---|---|
Formule moléculaire |
C12H9BrN2O2 |
Poids moléculaire |
293.12 g/mol |
Nom IUPAC |
methyl 2-(2-bromophenyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H9BrN2O2/c1-17-12(16)8-6-14-11(15-7-8)9-4-2-3-5-10(9)13/h2-7H,1H3 |
Clé InChI |
RSBFWQDQPRHBNN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN=C(N=C1)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




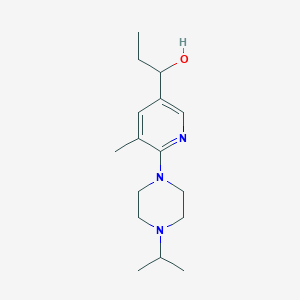
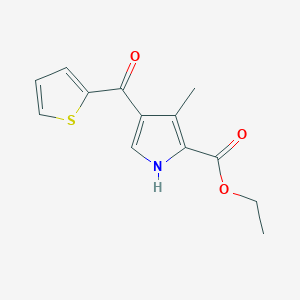
![4-Chloro-2-(1-chloroethyl)-1H-benzo[d]imidazole](/img/structure/B11811137.png)
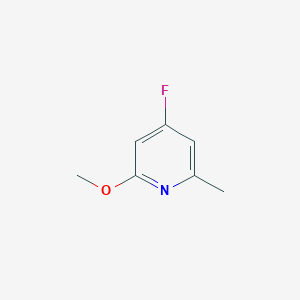

![5-(3-(Methylsulfonyl)phenyl)-N-(6-(piperidin-4-yl)pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B11811150.png)

